molecular formula C10H7ClN4 B15249306 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine

4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine

Cat. No.: B15249306
M. Wt: 218.64 g/mol
InChI Key: AMVJJCAHVNYNRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1H-pyrazolo[4,3-c]quinolin-3-amine (CAS 156912-01-5) is a high-purity chemical building block exclusively for research applications. This compound serves as a crucial synthetic intermediate for the development of novel anti-inflammatory drugs. Scientific studies have demonstrated that derivatives synthesized from this core structure exhibit significant inhibitory activity on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells, a key pathway in the inflammatory response . The mechanism of action for these derivatives involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression . Specific compounds, such as those with para-hydroxyphenylamino or para-carboxylic acid substitutions, have shown inhibitory potency (IC50 values of 0.19 µM and 0.22 µM, respectively) comparable to the positive control 1400 W, a known iNOS inhibitor . This makes this compound a valuable precursor for researchers in medicinal chemistry exploring new treatments for inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease. Handling and Storage: Store in a cool, dark place under an inert atmosphere . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C10H7ClN4

Molecular Weight

218.64 g/mol

IUPAC Name

4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine

InChI

InChI=1S/C10H7ClN4/c11-9-7-8(14-15-10(7)12)5-3-1-2-4-6(5)13-9/h1-4H,(H3,12,14,15)

InChI Key

AMVJJCAHVNYNRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=NN3)N)C(=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroquinoline-3-carbaldehyde with hydrazine hydrate, followed by cyclization to form the pyrazoloquinoline core . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .

Mechanism of Action

The mechanism of action of 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit kinases involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents/Modifications Key Applications/Activities References
4-Chloro-1H-pyrazolo[4,3-c]quinolin-3-amine Pyrazolo[4,3-c]quinoline 4-Cl, 3-NH2 Anti-inflammatory intermediates
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine-pyrazolo[3,4-d]pyrimidine hybrid 3-Ph, thieno-pyrimidine fusion Not specified (synthetic focus)
1-(3-Chlorobenzyl)-N-(pyrrolidin-3-yl)-1H-pyrrolo[3,2-c]quinolin-4-amine Pyrrolo[3,2-c]quinoline 3-Cl-benzyl, pyrrolidine-3-NH 5-HT6R/5-HT3R antagonism, MAO-B inhibition
N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506) Pyrazolo[4,3-b]pyridine 3-NH-(3-Cl-4-F-Ph) mGlu4 PAM (Parkinson’s disease)
4-Chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine Pyrazole 4-Cl, 1-(3,4-diCl-benzyl) Pharmaceutical intermediates

Key Observations:

  • Core Heterocycle Diversity: The pyrazolo[4,3-c]quinoline core (target compound) differs from pyrrolo[3,2-c]quinoline and pyrazolo[4,3-b]pyridine in ring fusion and electronic properties, influencing binding affinity and metabolic stability.
  • Substituent Effects : Chlorine at position 4 enhances electrophilicity for nucleophilic substitutions (e.g., with anilines in anti-inflammatory derivatives ). In contrast, benzyl groups (e.g., 3-chlorobenzyl in ) improve lipophilicity and target engagement in neurological disorders.

Key Findings:

  • Therapeutic Scope: While pyrazolo[4,3-c]quinoline derivatives focus on inflammation , pyrrolo[3,2-c]quinolines and pyrazolo[4,3-b]pyridines target neurological pathways.
  • Potency Trends: Chlorine substitution at position 4 (pyrazoloquinoline) correlates with intermediate potency, whereas bulkier substituents (e.g., 3-chlorobenzyl in ) enhance receptor binding affinity.

Key Insights:

  • Efficiency: Pyrazolo[4,3-c]quinoline synthesis achieves moderate yields (60–75%) , while thieno-pyrimidine hybrids and pyrazolo[3,4-d]pyrimidines benefit from optimized cyclization steps (82–89% yields).
  • Reagent Compatibility : POCl3/DMF (Vilsmeier–Haack) in enables regioselective formylation, whereas acetic acid in facilitates amine coupling.

Q & A

Q. What are the standard synthetic routes for 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic substitution reactions. For example, reacting this compound with substituted anilines under reflux in ethanol or methanol yields derivatives with varying substituents. Key parameters include solvent polarity, temperature (60–80°C), and reaction time (6–12 hours). Purity is ensured by column chromatography and recrystallization . Methodological Note: Monitor reaction progress via TLC and confirm final structures using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Structural confirmation : 1^1H/13^13C NMR for proton/carbon environments, HRMS for molecular weight.
  • Purity assessment : HPLC (≥95% purity threshold) and melting point analysis.
  • Crystallography : Single-crystal X-ray diffraction (if crystals are obtainable) to resolve bond angles and torsional strain .

Q. How is the compound screened for preliminary biological activity?

In vitro assays evaluate anti-inflammatory potential (e.g., nitric oxide inhibition in macrophages) or antimicrobial activity. For example, derivatives are tested at 10–100 μM concentrations in LPS-induced RAW 264.7 cells, with IC50_{50} values calculated .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

  • Case Study : Replacing the 4-chloro group with electron-withdrawing groups (e.g., nitro) enhances anti-inflammatory activity, while bulky substituents (e.g., cyclohexyl) reduce solubility but improve target selectivity.
  • Data Analysis : SAR studies show a 5–10× potency increase in derivatives with para-substituted aryl groups (e.g., 2q and 2r in ), likely due to improved hydrophobic interactions with COX-2 .

Q. How to resolve contradictions in biological activity data across derivatives?

  • Example : A derivative may show high in vitro potency but poor in vivo efficacy. Investigate pharmacokinetic factors (e.g., metabolic stability via liver microsome assays) or off-target effects (e.g., kinase profiling).
  • Statistical Approach : Use ANOVA to compare activity trends across substituent classes and identify outliers due to experimental variability .

Q. What strategies optimize yield in multi-step syntheses of pyrazoloquinoline derivatives?

  • Stepwise optimization : Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes for intermediate formation).
  • Catalysis : Palladium-catalyzed cross-coupling improves regioselectivity in aryl substitutions .

Q. How to design experiments to probe the compound’s mechanism of action?

  • Target identification : Use affinity chromatography or SPR (surface plasmon resonance) to identify binding partners.
  • Pathway analysis : RNA sequencing or phosphoproteomics in treated cells (e.g., to detect NF-κB pathway inhibition in inflammation models) .

Critical Analysis of Contradictory Evidence

  • Synthetic Routes : and describe similar protocols but differ in solvent choices (ethanol vs. acetonitrile), impacting yields. Acetonitrile may favor faster kinetics but requires higher purity starting materials.
  • Biological Targets : While emphasizes COX-2 inhibition, highlights mGlu4 modulation, suggesting the scaffold’s versatility but necessitating target-specific derivative design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.